4,5-Difluoro-2,3-dihydro-1H-inden-1-amine

Vue d'ensemble

Description

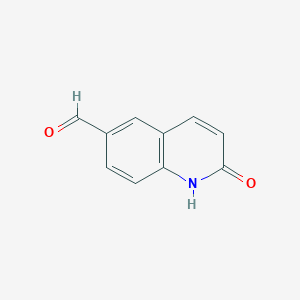

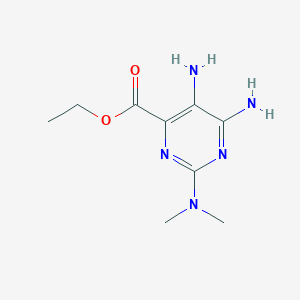

“4,5-Difluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the molecular formula C9H9F2N . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

Molecular Structure Analysis

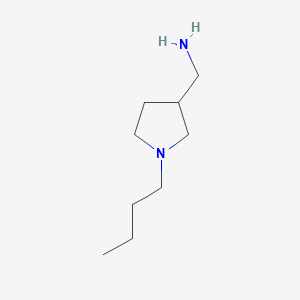

The molecular structure of “this compound” consists of a two-ring system with a nitrogen atom and two fluorine atoms attached . The InChI code for this compound is 1S/C9H9F2N/c10-7-3-1-5-6 (9 (7)11)2-4-8 (5)12/h1,3,8H,2,4,12H2 .Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a molecular weight of 169.17 .Applications De Recherche Scientifique

1. Efficient Synthesis Protocols

The research highlights an efficient and convenient protocol for synthesizing gem-difluorinated compounds, specifically 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives, starting from commercially available indanone. The synthesis process is noted for its good yield, particularly the gem-difluorination step, achieved by treating in situ generated bromine fluoride (BrF) with a dithioketal. The research also discusses the reactions' mechanistic aspects, emphasizing the competitive dynamics between substitution and elimination reactions (Zhang et al., 2014).

2. Synthesis of Fluorinated Heterocyclic Scaffolds

Another study underlines the potential of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. The reaction's regioselectivity is influenced by the nature of the nucleophile and the substituent on the pyridazinone ring, allowing access to a wide array of polyfunctional systems. This methodology is particularly noted for its applicability in drug discovery (Pattison et al., 2009).

3. Fabrication of Chromophoric Sol-Gel Materials

Research into the fabrication of chromophoric sol-gel materials using the nucleophilic substitution of fluorine in aromatic compounds with n-aminoalkyl trialkoxysilanes is noteworthy. The process involves the displacement of the fluoro substituent by a primary or secondary amino group, followed by a sol-gel process in the same vessel. The HF formed in the process acts as a trapping agent for tertiary amines and concurrently catalyzes the sol-gel process, allowing for the creation of various chromophoric materials (Seifert et al., 2003).

4. Synthesis of Functionalized, Water-Soluble BODIPY Derivatives

The synthesis of water-soluble 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) derivatives is another significant application. This work involved developing sulfonation conditions for several BODIPY dyes to produce monosulfonated and disulfonated products. The derivatives were further modified for potential use in biomolecule coupling, fluorescence microscopy, and sensor applications for metal cations and amines, demonstrating their versatility as highly fluorescent probes in aqueous environments (Li et al., 2008).

Mécanisme D'action

Mode of Action

It’s known that the compound is electron deficient , which could potentially influence its interaction with its targets.

Result of Action

The molecular and cellular effects of 4,5-Difluoro-2,3-dihydro-1H-inden-1-amine’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.

Action Environment

It’s known that the compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance and it’s stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Safety and Hazards

This compound is classified as corrosive. It carries the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4,5-difluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVNILLIBEMJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1H-imidazol-1-yl)propyl]piperidine](/img/structure/B3301188.png)

![4-[(1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B3301189.png)

![N-[(6-methylpyridin-2-yl)methylideneamino]pyrrolidine-1-carbothioamide](/img/structure/B3301193.png)

![4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301197.png)

![4-Chloro-7-(4-chlorophenyl)-5-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3301203.png)

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B3301264.png)